This compound is often used in the field of organic chemistry for the synthesis of complex molecules . It can be used in the creation of pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used.
It can be used in peptide synthesis as a serine derivative . In this context, it might be used to introduce the serine amino acid into a peptide chain during the synthesis process.
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
This compound is often used as a reagent in chemical synthesis . It can be used in the creation of a variety of complex molecules, including pharmaceuticals and biologically active compounds. The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
It can be used in biochemical research as a serine derivative . In this context, it might be used to introduce the serine amino acid into a biochemical pathway during the research process .
Amino acids and amino acid derivatives have been commercially used as nutritional supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
H-Ser(tBu)-OtBu HCl, also known as O-tert-Butyl-L-serine methyl ester hydrochloride, is an organic compound with the molecular formula CHClNO and a molecular weight of 253.77 g/mol. This compound is characterized by its crystalline solid form, typically white in color, and is soluble in various organic solvents. It is primarily utilized in the field of organic chemistry as a protecting group for serine during peptide synthesis, allowing for selective reactions by preventing unwanted modifications at the hydroxyl group of serine residues .
These reactions are facilitated by various reagents, including potassium permanganate for oxidation and lithium aluminum hydride for reduction.
As a derivative of serine, H-Ser(tBu)-OtBu HCl exhibits biological relevance, particularly in the synthesis of glycopeptides and lipopeptides. These compounds are significant in studying biological processes such as cell signaling and immune responses. Furthermore, H-Ser(tBu)-OtBu HCl is explored in pharmaceutical development for peptide-based drugs due to its ability to stabilize peptide structures during synthesis .
The synthesis of H-Ser(tBu)-OtBu HCl typically involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate. The process can be summarized as follows:
This method allows for efficient production of the compound while maintaining its integrity for subsequent applications.
H-Ser(tBu)-OtBu HCl finds extensive applications across various fields:
Studies on H-Ser(tBu)-OtBu HCl have indicated its compatibility with various reaction conditions, enhancing its stability and effectiveness as a protecting group. Additionally, its interactions with different reagents during chemical transformations have been explored to optimize synthetic pathways and improve yields in peptide synthesis .
H-Ser(tBu)-OtBu HCl can be compared with several similar compounds that also serve as protecting groups or derivatives of serine:
Compound Name | Characteristics |
---|---|
O-tert-Butyl-L-serine | Lacks the methyl ester group; less versatile in certain synthetic applications. |
L-serine methyl ester hydrochloride | More reactive; lacks tert-butyl protection, making it unsuitable for selective synthesis. |
H-Ser(tBu)-OMe HCl | Similar structure but features a different ester group affecting reactivity. |
H-Ser(tBu)-OtBu HCl stands out due to its dual protection of both hydroxyl and carboxyl groups, which is particularly advantageous in complex peptide synthesis and other specialized chemical processes. This unique property enhances its utility compared to other serine derivatives .